
Indeno(1,2,3-kl)acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indeno(1,2,3-kl)acridine is a polycyclic aromatic compound that belongs to the class of acridine derivatives These compounds are known for their complex fused ring structures, which contribute to their unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Indeno(1,2,3-kl)acridine typically involves multi-step organic reactions. One common method is the intramolecular Povarov reaction, which involves the cyclization of aromatic amines with aldehydes and olefins under acidic conditions . This reaction is known for its efficiency in constructing nitrogen-containing heterocycles.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and selectivity. For instance, the use of acidic magnetic dendrimers as catalysts has been reported to facilitate the synthesis of related compounds under mild conditions . These catalysts can be easily separated and recycled, making the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: Indeno(1,2,3-kl)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The primary mechanism by which Indeno(1,2,3-kl)acridine exerts its effects is through DNA intercalation. This process involves the insertion of the compound between DNA base pairs, leading to the disruption of essential biological processes such as DNA replication and transcription . The compound’s planar structure allows it to fit snugly between the base pairs, stabilizing the DNA-intercalator complex and inhibiting the activity of DNA-dependent enzymes.
Comparaison Avec Des Composés Similaires
- Benz[c]indeno[1,3-kl]acridine
- Phenanthro[9,10,1-mna]acridine
- Dibenz[c,h]indeno[1,3-kl]acridine
Uniqueness: Indeno(1,2,3-kl)acridine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as DNA intercalation and organic electronics .
Propriétés
Numéro CAS |
386-77-6 |
|---|---|
Formule moléculaire |
C19H11N |
Poids moléculaire |
253.3 g/mol |
Nom IUPAC |
13-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-1(20),2,4,6,8,10,12,14,16,18-decaene |
InChI |
InChI=1S/C19H11N/c1-2-7-13-12(6-1)14-9-5-11-17-19(14)18(13)15-8-3-4-10-16(15)20-17/h1-11H |
Clé InChI |
QKNNKYUQAGCZNS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC4=NC5=CC=CC=C5C2=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,3R,4R,5R)-3-(1-ethoxyethoxy)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12915568.png)
![3-Isoxazolecarboxamide, N-hydroxy-5-[[(3-methoxyphenyl)thio]methyl]-](/img/structure/B12915574.png)
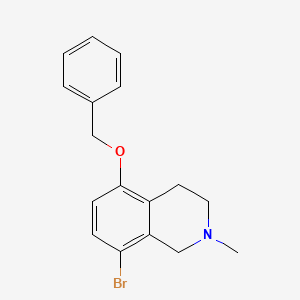
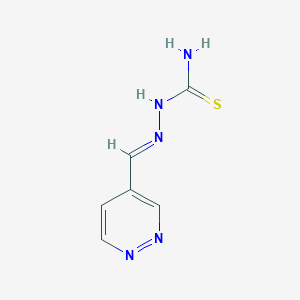

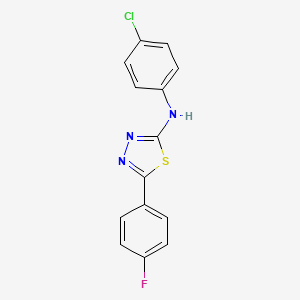


![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
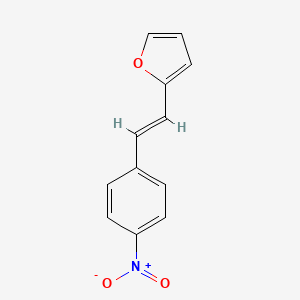
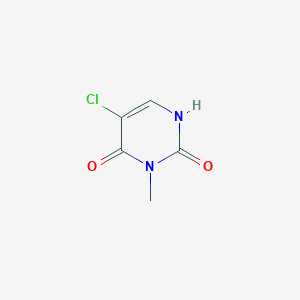

![3-(5-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12915646.png)

